molecular formula C14H20N4OS B2543502 N-(1-cyano-3-methylbutyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide CAS No. 1311873-27-4

N-(1-cyano-3-methylbutyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B2543502
CAS No.: 1311873-27-4
M. Wt: 292.4
InChI Key: SRHVHASTMUDDMA-UHFFFAOYSA-N
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Description

N-(1-cyano-3-methylbutyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide: is a complex organic compound characterized by its unique structure, which includes a cyano group, a methylbutyl chain, and a dimethylpyrimidinyl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyano-3-methylbutyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Formation of the cyano group: This can be achieved through the reaction of a suitable precursor with a cyanating agent such as sodium cyanide or potassium cyanide under controlled conditions.

    Introduction of the methylbutyl chain: This step involves the alkylation of the intermediate with a methylbutyl halide in the presence of a strong base like sodium hydride or potassium tert-butoxide.

    Attachment of the dimethylpyrimidinyl sulfanyl group: This can be accomplished through a nucleophilic substitution reaction where the intermediate reacts with 4,6-dimethylpyrimidin-2-thiol in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidinyl ring or the cyano group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced nitriles.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can serve as a ligand or catalyst in various organic reactions.

    Material Science: It can be used in the synthesis of advanced materials with specific properties.

Biology:

    Biochemical Studies: The compound can be used as a probe or inhibitor in enzymatic studies.

    Drug Development:

Medicine:

    Therapeutics: Investigated for potential therapeutic effects in treating certain diseases.

    Diagnostics: Used in the development of diagnostic agents.

Industry:

    Agriculture: Potential use as a pesticide or herbicide.

    Manufacturing: Utilized in the production of specialty chemicals.

Mechanism of Action

The mechanism by which N-(1-cyano-3-methylbutyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

  • N-(1-cyano-3-methylbutyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide
  • This compound
  • This compound

Uniqueness: The unique combination of functional groups in this compound distinguishes it from other similar compounds. Its specific structure allows for unique interactions with molecular targets, making it valuable for various applications in scientific research and industry.

Properties

IUPAC Name

N-(1-cyano-3-methylbutyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4OS/c1-9(2)5-12(7-15)18-13(19)8-20-14-16-10(3)6-11(4)17-14/h6,9,12H,5,8H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRHVHASTMUDDMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NC(CC(C)C)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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